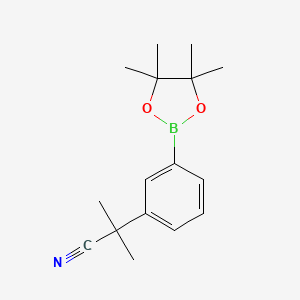
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Vue d'ensemble
Description
“2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile” is a chemical compound. It’s related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Applications De Recherche Scientifique
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result is the formation of pinacol benzyl boronate, a compound with potential applications in various chemical reactions .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction typically involves the use of transition metal catalysts .
- Results : The outcome of this reaction is the formation of boronates, which are useful intermediates in organic synthesis .
-
Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, another similar compound, is employed in the synthesis, optical, and electrochemical properties of novel copolymers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The result is the formation of novel copolymers with unique optical and electrochemical properties .
-
Coupling with Aryl Iodides
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method : This reaction typically involves the use of a copper catalyst .
- Results : The outcome of this reaction is the formation of aryl boronates, which are useful intermediates in organic synthesis .
-
Asymmetric Hydroboration of 1,3-Enynes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Method : This reaction typically involves the use of a palladium catalyst .
- Results : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
-
Preparation of Aminothiazoles and Amino-pyrido-indol-carboxamides
- Field : Medicinal Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester, a similar compound, is used for the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The result is the formation of potential therapeutic agents for the treatment of myeloproliferative disorders .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester, a similar compound, is used for Suzuki-Miyaura cross-coupling reactions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The result is the formation of cross-coupled products, which are useful intermediates in organic synthesis .
-
Transesterification Reactions
- Field : Organic Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester is also used for transesterification reactions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this reaction is the formation of esters, which are useful intermediates in organic synthesis .
-
Preparation of Aminothiazoles and Amino-pyrido-indol-carboxamides
- Field : Medicinal Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester is employed in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The result is the formation of potential therapeutic agents for the treatment of myeloproliferative disorders .
Propriétés
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZVGACTXWZULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728514 | |
| Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile | |
CAS RN |
1160502-10-2 | |
| Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



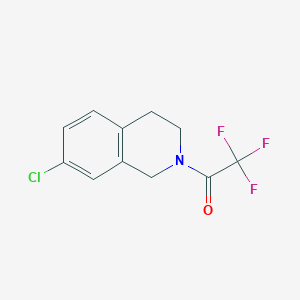

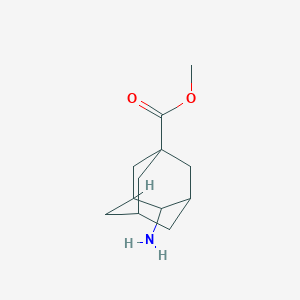

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
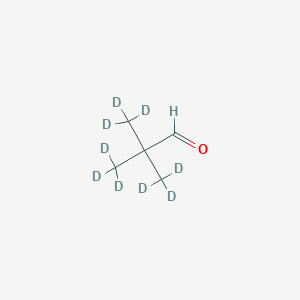
![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)
![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
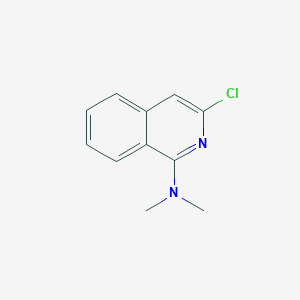
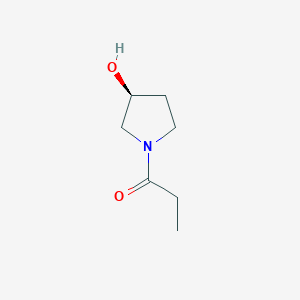
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)
![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

